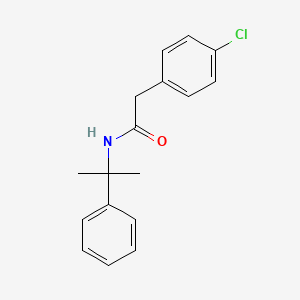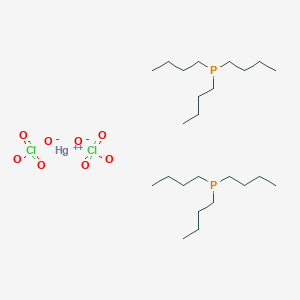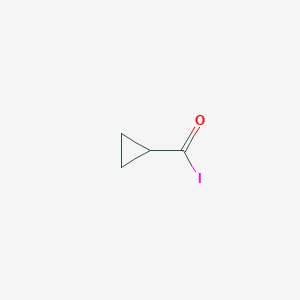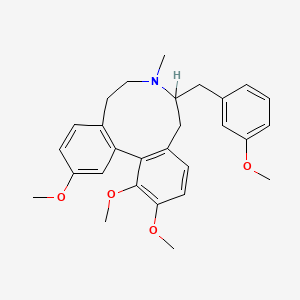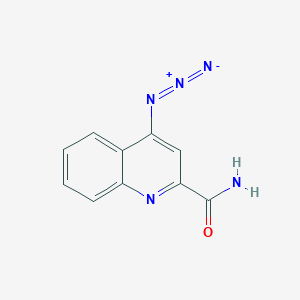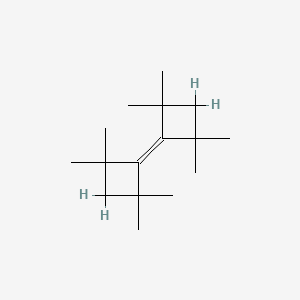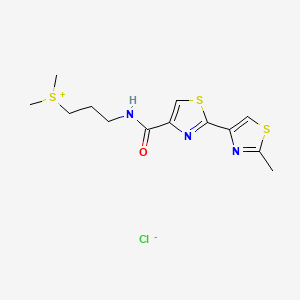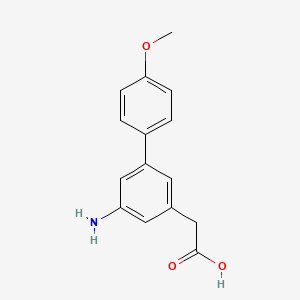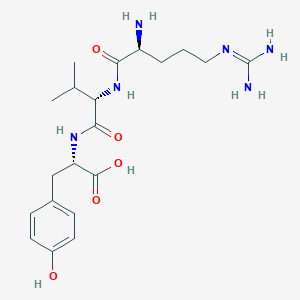
Arg-Val-Tyr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arg-Val-Tyr, also known as Arginine-Valine-Tyrosine, is a tripeptide composed of the amino acids arginine, valine, and tyrosine. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, immune responses, and cellular functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Val-Tyr can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide is assembled step-by-step on a solid support, typically a resin. The process involves the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (arginine) is attached to the resin.
Deprotection: The protecting group on the amino group of arginine is removed.
Coupling: The next amino acid (valine) is activated and coupled to the free amino group of arginine.
Repetition: The deprotection and coupling steps are repeated for the third amino acid (tyrosine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Arg-Val-Tyr can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in substitution reactions.
Major Products
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced forms of the peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
Arg-Val-Tyr has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
作用機序
The mechanism of action of Arg-Val-Tyr involves its interaction with specific molecular targets and pathways. For example, it can bind to receptors on cell surfaces, triggering signaling cascades that regulate cellular functions. The arginine residue is known for its role in nitric oxide production, while tyrosine can be phosphorylated, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
Asp-Arg-Val-Tyr-Ile-His-Pro-Phe: A longer peptide with additional amino acids.
Val-Tyr-Val: A shorter peptide with similar residues.
Ile-Tyr-Val-Val-Asp-Leu-Arg: Another peptide with a different sequence but containing valine and tyrosine.
Uniqueness
Arg-Val-Tyr is unique due to its specific sequence and the presence of arginine, valine, and tyrosine. This combination of amino acids imparts distinct biochemical properties, such as the ability to participate in specific signaling pathways and interactions with other biomolecules.
特性
CAS番号 |
76509-57-4 |
|---|---|
分子式 |
C20H32N6O5 |
分子量 |
436.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H32N6O5/c1-11(2)16(26-17(28)14(21)4-3-9-24-20(22)23)18(29)25-15(19(30)31)10-12-5-7-13(27)8-6-12/h5-8,11,14-16,27H,3-4,9-10,21H2,1-2H3,(H,25,29)(H,26,28)(H,30,31)(H4,22,23,24)/t14-,15-,16-/m0/s1 |
InChIキー |
WHLDJYNHXOMGMU-JYJNAYRXSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


